Boc-D-pyr-OH

Chiral purity Optical rotation Stereochemical identity

Select Boc-D-pyr-OH for SPPS protocols requiring a protected D‑pyroglutamic acid residue. The Boc group ensures acid‑labile N‑terminal protection, while the D‑configuration imparts resistance to proteolytic degradation versus L‑analogs. The γ‑lactam ring introduces conformational constraint, enhancing peptide stability and target affinity. ≥98% HPLC purity minimizes deletion sequences across coupling cycles. Melting point (111‑116°C) and positive optical rotation provide rapid, non‑instrument‑intensive identity verification upon receipt. Substituting with Boc‑L‑pyr‑OH or unprotected D‑pyroglutamic acid leads to diastereomeric peptides, altered bioactivity, and synthetic by‑products – this compound is not an interchangeable commodity.

Molecular Formula C10H14NO5-
Molecular Weight 228.22 g/mol
Cat. No. B12361105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-pyr-OH
Molecular FormulaC10H14NO5-
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-]
InChIInChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1
InChIKeyMJLQPFJGZTYCMH-ZCFIWIBFSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-pyr-OH: Sourcing the D-Configured Pyroglutamic Acid Building Block for Chiral Peptide and Pharmaceutical Synthesis


Boc-D-pyr-OH (CAS 160347-90-0, N-Boc-D-pyroglutamic acid) is a tert-butyloxycarbonyl (Boc)-protected, D-configured derivative of pyroglutamic acid, a cyclized form of glutamic acid . As a chiral, non-proteinogenic amino acid building block, it features a γ-lactam ring that confers conformational rigidity distinct from linear amino acids . This compound is primarily employed in solid-phase peptide synthesis (SPPS) where the Boc group provides acid-labile N-terminal protection compatible with standard coupling and deprotection protocols . The D-configuration enables incorporation of the unnatural stereoisomer into peptides, a strategy employed to modulate proteolytic stability and bioactive conformation .

Why L-Configuration or Unprotected D-Pyroglutamic Acid Cannot Substitute for Boc-D-pyr-OH in Stereochemically Defined Synthesis


Substituting Boc-D-pyr-OH with its L-enantiomer (Boc-L-pyr-OH, CAS 53100-44-0) or with unprotected D-pyroglutamic acid introduces distinct and often prohibitive risks to synthetic outcomes. The stereochemical configuration at the α-carbon is non-negotiable in chiral peptide synthesis: incorporation of the L-isomer where D-configuration is specified will produce a diastereomeric peptide, altering secondary structure propensity, receptor binding affinity, and biological activity [1]. Furthermore, omission of the Boc protecting group renders the free amine susceptible to unwanted side reactions during SPPS, including premature coupling or intramolecular cyclization, which reduces overall yield and complicates purification . For procurement decisions, these differences mean that Boc-D-pyr-OH is not an interchangeable commodity; its specific combination of D-stereochemistry and N-Boc protection is a functional requirement defined by the target peptide sequence or small molecule architecture.

Boc-D-pyr-OH: Quantifiable Differentiation Against Closest Analogs and In-Class Comparators


Enantiomeric Configuration: D- vs. L-Boc-pyroglutamic Acid Optical Rotation as a Procurement Quality Metric

Boc-D-pyr-OH exhibits a positive specific optical rotation of +35° to +37° under specified conditions, which is opposite in sign to its L-enantiomer Boc-L-pyr-OH (CAS 53100-44-0), expected to display a negative rotation of similar magnitude . This optical rotation value serves as a primary identity and enantiopurity check for incoming quality control upon procurement. Verification of the correct sign and magnitude confirms that the intended D-enantiomer—rather than the racemate or incorrect L-isomer—has been supplied .

Chiral purity Optical rotation Stereochemical identity Quality control

HPLC Purity Specification: Boc-D-pyr-OH vs. Alternative Boc-Protected Amino Acid Derivatives

Reputable commercial suppliers consistently specify Boc-D-pyr-OH with a minimum HPLC purity of ≥98.0% . This purity threshold aligns with industry standards for protected amino acids used in SPPS, where impurities can lead to truncated sequences, deletion peptides, or difficult-to-remove byproducts [1]. In comparative terms, lower-purity alternatives (e.g., 95-97% grades) may require additional purification steps prior to use, increasing time and solvent consumption while potentially reducing final peptide yield by 5-10% due to cumulative impurity effects across multiple coupling cycles [1].

Chemical purity HPLC Peptide synthesis Procurement specification

Thermal Stability and Storage: Melting Point as an Indicator of Crystalline Integrity for Boc-D-pyr-OH

Boc-D-pyr-OH exhibits a reported melting point range of 111-116°C . This thermal parameter serves as a practical quality indicator distinguishing the crystalline Boc-protected derivative from unprotected D-pyroglutamic acid (D-Pyr-OH, CAS 4042-36-8), which typically decomposes above 155-160°C without a sharp melting transition [1]. A melting point within the specified range confirms the compound's crystalline integrity and the presence of the Boc protecting group; values depressed below 111°C or broadened ranges may indicate partial deprotection, hygroscopic degradation, or contamination with solvents .

Melting point Thermal stability Crystalline purity Storage conditions

Optimal Procurement and Application Scenarios for Boc-D-pyr-OH Based on Quantifiable Specifications


Solid-Phase Peptide Synthesis Requiring D-Configured Pyroglutamic Acid Incorporation

Boc-D-pyr-OH is the appropriate procurement choice for SPPS protocols that specify the incorporation of a D-pyroglutamic acid residue with N-terminal Boc protection. The ≥98% HPLC purity specification ensures compatibility with automated synthesizers and minimizes the accumulation of deletion sequences across multiple coupling cycles. The positive optical rotation (+35° to +37°) provides a confirmatory identity check distinguishing it from the L-enantiomer [1].

Quality Control Incoming Inspection of Chiral Building Block Shipments

For QC laboratories receiving shipments of Boc-D-pyr-OH, the melting point specification (111-116°C) offers a rapid, non-instrument-intensive method to verify that the Boc protecting group remains intact and that the material has not degraded during transit. A melting point within this narrow range, combined with verification of positive optical rotation [1], provides sufficient evidence of identity and crystalline integrity prior to release for GMP or research use.

Synthesis of Conformationally Constrained Peptidomimetics and Drug Candidates

The γ-lactam ring of Boc-D-pyr-OH imparts conformational rigidity that is absent in linear amino acid derivatives, making it valuable for the synthesis of peptidomimetics where backbone constraint is desired to enhance target binding or metabolic stability . The D-configuration specifically enables the construction of diastereomeric peptides that resist proteolytic degradation compared to their all-L counterparts [1], a property leveraged in the design of longer-circulating peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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